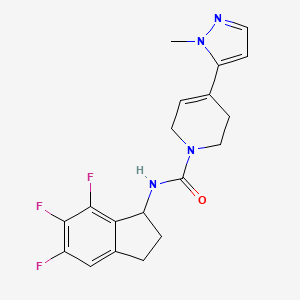![molecular formula C22H32N4O2 B6800606 2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B6800606.png)
2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Pyrrolidine Rings: The pyrrolidine rings can be introduced through nucleophilic substitution reactions.
Coupling Reactions: The final coupling of the indoline and pyrrolidine moieties can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-methylindoline-1-amine: A simpler compound with a similar indoline structure.
N-methylpyrrolidine: Contains the pyrrolidine ring but lacks the complexity of the target compound.
2-methyl-2,3-dihydroindol-1-amine: Shares the indoline moiety but differs in the overall structure.
Uniqueness
2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-15-14-18-8-4-5-9-20(18)26(15)21(27)16(2)23-22(28)25-13-10-19(17(25)3)24-11-6-7-12-24/h4-5,8-9,15-17,19H,6-7,10-14H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKQXNHZZGAMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)NC(=O)N3CCC(C3C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(6R,7R)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]-3-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)urea](/img/structure/B6800527.png)
![1-(3-methoxyspiro[3.3]heptan-1-yl)-1-methyl-3-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)urea](/img/structure/B6800542.png)
![4-(4-fluorobenzoyl)-N-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)piperazine-1-carboxamide](/img/structure/B6800544.png)
![2-methoxy-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide](/img/structure/B6800554.png)

![1-(2,3-dihydro-1H-inden-1-yl)-1-methyl-3-(5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)urea](/img/structure/B6800574.png)
![3-ethyl-N-[2-(2-methylpyrazol-3-yl)oxan-4-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6800579.png)
![N-[(3-ethyloxetan-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B6800580.png)
![N-[(3-ethyloxetan-3-yl)methyl]-2-(methoxymethyl)piperidine-1-carboxamide](/img/structure/B6800595.png)
![N-[(2-ethyl-1,3-oxazol-5-yl)methyl]-2,2-dimethyl-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B6800597.png)
![N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide](/img/structure/B6800599.png)
![2,5-dimethyl-N-[(2-propyl-1,3-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B6800611.png)
![N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B6800615.png)
![N-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methyl]-6-oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6800642.png)
